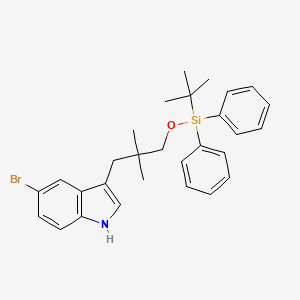
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole is a complex organic compound that features a brominated indole core with a tert-butyldiphenylsilyl-protected hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like chromatography, can be applied to scale up the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the indole core.
Deprotection Reactions: The tert-butyldiphenylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Deprotection Reactions: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride (TBAF) can be applied.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while deprotection reactions yield the free hydroxyl compound .
Aplicaciones Científicas De Investigación
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of indole-based biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The exact pathways and targets would depend on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-3-(tert-butyldimethylsilyl)oxy-1H-indole
- 5-bromo-3-(tert-butyldiphenylsilyl)oxy-1H-indole
- 5-bromo-3-(tert-butyldiphenylsilyl)oxy-2,2-dimethylpropyl-1H-indole
Uniqueness
The uniqueness of 5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole lies in its specific structural features, such as the combination of a brominated indole core and a tert-butyldiphenylsilyl-protected hydroxyl group.
Actividad Biológica
5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the protection of hydroxyl groups and the introduction of bromine and tert-butyldiphenylsilyl (TBDPS) groups. The synthesis typically requires the use of reagents such as imidazole and DMF under controlled conditions to ensure high yields and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with indole structures have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still limited. The presence of the TBDPS group may enhance its lipophilicity, aiding in membrane penetration and subsequent antimicrobial action .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Bromine Substitution : The bromine atom at position 5 is crucial for maintaining activity against certain cancer cell lines.
- TBDPS Group : This group enhances solubility and stability, which may contribute to improved biological activity.
- Indole Core : The indole moiety is essential for interaction with biological targets, particularly in anticancer applications.
Case Studies
- Cancer Cell Line Studies : In a study evaluating various indole derivatives, it was found that those with bulky substituents like TBDPS exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to their non-substituted counterparts .
- Antimicrobial Testing : A comparative analysis of indole derivatives showed that those modified with silyl groups had improved antibacterial activity against Staphylococcus aureus, indicating a potential application in treating bacterial infections .
Data Table: Biological Activity Summary
Propiedades
Fórmula molecular |
C29H34BrNOSi |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
[3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropoxy]-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C29H34BrNOSi/c1-28(2,3)33(24-12-8-6-9-13-24,25-14-10-7-11-15-25)32-21-29(4,5)19-22-20-31-27-17-16-23(30)18-26(22)27/h6-18,20,31H,19,21H2,1-5H3 |
Clave InChI |
DRXJNVMEVXQCSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CC3=CNC4=C3C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















